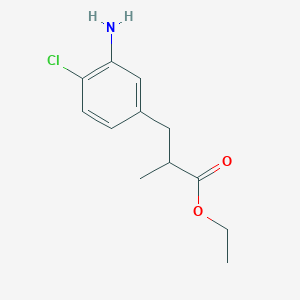Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate
CAS No.: 1297549-27-9
Cat. No.: VC2933639
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1297549-27-9 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| IUPAC Name | ethyl 3-(3-amino-4-chlorophenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H16ClNO2/c1-3-16-12(15)8(2)6-9-4-5-10(13)11(14)7-9/h4-5,7-8H,3,6,14H2,1-2H3 |
| Standard InChI Key | KBCSMEDKJYODEV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N |
| Canonical SMILES | CCOC(=O)C(C)CC1=CC(=C(C=C1)Cl)N |
Introduction
Chemical Identity and Structure
Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate is identified by the CAS Number 1312603-46-5, serving as its unique chemical identifier in scientific databases and commercial catalogs . Structurally, this compound features a phenyl ring with amino and chloro substituents at the 3 and 4 positions respectively, connected to a methylpropanoate moiety esterified with an ethyl group. The (+/-) designation in the name indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers with opposite stereochemical configurations at the chiral center.
The compound belongs to the class of phenylpropanoate derivatives, specifically a chlorinated aminophenyl ester. Its molecular structure can be broken down into several key components:
-
A 3-amino-4-chlorophenyl aromatic system
-
A propanoate backbone with methyl substitution at the 2-position
-
An ethyl ester functional group
The presence of multiple functional groups (amine, chloro, and ester) within one molecular framework contributes to its chemical versatility and potential reactivity patterns.
Physical and Chemical Properties
Based on its structural characteristics, Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate likely exhibits the following physical and chemical properties:
Physical State and Appearance
The compound is likely a solid at room temperature, possibly appearing as a crystalline powder or oil depending on purity and specific isomeric composition. This inference is drawn from the properties of similar phenylpropanoate derivatives described in chemical literature.
Solubility Profile
Given its molecular structure containing both polar and nonpolar moieties, the compound would likely demonstrate good solubility in organic solvents such as dichloromethane, chloroform, acetonitrile, and alcohols, while showing limited solubility in water. The amino group may enhance water solubility somewhat through hydrogen bonding capabilities.
| Parameter | Available Specifications |
|---|---|
| Purity Range | 95% to 99.94% |
| Common Purities | 99%, 98%, 97%, 95% |
| Package Sizes | 1mg to 25kg, customized packaging available |
| Supplier Types | Manufacturers, Traders, Reagent suppliers |
| Primary Supply Regions | Hyderabad (9), Telangana (9), Mumbai (5), Gujarat (4), Maharashtra (3) |
The availability of high-purity grades (above 99%) suggests the compound can be produced with excellent quality specifications for research and development applications .
Synthetic Approaches
Stereochemical Considerations
The (+/-) designation indicates racemic nature, suggesting that current synthetic approaches likely produce the compound as a mixture of enantiomers. Potential stereoselective synthesis might be achievable using chiral catalysts or starting materials, though this would represent an advanced synthetic challenge.
Structural Analogs and Related Compounds
Several structural analogs of Ethyl (+/-)-3-(3-amino-4-chlorophenyl)-2-methylpropanoate have been reported in the literature, providing context for understanding its potential properties and applications.
Comparison with Related Compounds
Table 2: Structural Comparison with Related Compounds
The structural similarities with these related compounds suggest potential shared synthetic approaches and possibly similar pharmaceutical or chemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume